molecular formula C12H19NO2 B3867173 6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate

6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate

Cat. No.: B3867173
M. Wt: 209.28 g/mol
InChI Key: LURRSPSUISZTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate is a synthetic organic compound featuring a hex-4-yn-2-yl backbone substituted with a pyrrolidine moiety at position 6 and an acetate ester at position 2. Its molecular formula is estimated as C₁₂H₁₉NO₂ (molecular weight ~217.29 g/mol), with key functional groups including an alkyne, ester, and a saturated five-membered nitrogen heterocycle (pyrrolidine).

Properties

IUPAC Name

6-pyrrolidin-1-ylhex-4-yn-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(15-12(2)14)7-3-4-8-13-9-5-6-10-13/h11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURRSPSUISZTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate typically involves the following steps:

    Formation of the Hexynyl Chain: The hexynyl chain can be synthesized through a series of reactions starting from simple alkyne precursors.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the hexynyl intermediate.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The acetate group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Features and Functional Group Diversity

The compound’s structural uniqueness lies in its alkyne-ester-pyrrolidine triad. Comparisons with similar compounds from the evidence reveal distinct differences:

  • Pyridine Derivatives (): Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine feature aromatic pyridine cores with chloro, nitro, or alkyl substituents. These derivatives exhibit higher molecular weights (466–545 g/mol) and rigid planar structures, contributing to elevated melting points (268–287°C) . In contrast, the user’s compound’s aliphatic backbone and flexible pyrrolidine likely reduce melting points and enhance solubility in nonpolar solvents.
  • Chromene-Pyrrolidine Hybrids (): Ethyl 6-((Z)-2-cyano-3-oxo-3-(pyrrolidin-1-yl)prop-1-enyl)-2-oxo-2H-benzo(h)chromene-3-carboxylate (Va) shares the pyrrolidine group but incorporates a chromene-carboxylate system.
  • Carbamic Acid Esters () : Patent compounds like (2-pyrrolidin-1-yl-ethyl)-carbamic acid cyclopentyl esters combine pyrrolidine with carbamate linkages and complex bicyclic systems. These structures emphasize the versatility of pyrrolidine in drug design, though their increased complexity (e.g., trifluoroacetic acid adducts) contrasts with the user’s compound’s simplicity .

Physical and Spectroscopic Properties

Key comparisons are summarized below:

Property 6-(Pyrrolidin-1-yl)hex-4-yn-2-yl Acetate Pyridine Derivatives Chromene-Pyrrolidine Hybrids
Molecular Weight ~217 g/mol 466–545 g/mol Not reported
Melting Point Not reported 268–287°C Not reported
Key Functional Groups Alkyne, ester, pyrrolidine Pyridine, chloro, nitro Chromene, ester, pyrrolidine
Synthetic Yield Not reported 67–81% Not specified
  • Spectroscopy: Pyridine derivatives are characterized by distinct ¹H NMR signals (e.g., aromatic protons at δ 6.8–8.5 ppm) and IR stretches for C-Cl (750 cm⁻¹) and NO₂ (1350 cm⁻¹) . For the user’s compound, expected signals include alkyne C≡C (IR ~2100 cm⁻¹), ester C=O (IR ~1740 cm⁻¹), and pyrrolidine N-CH₂ (¹H NMR δ 2.5–3.0 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate
Reactant of Route 2
Reactant of Route 2
6-(Pyrrolidin-1-yl)hex-4-yn-2-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.